3-(2-Iodoethoxy)cyclohex-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
183808-73-3 |
|---|---|
Molecular Formula |
C8H13IO |
Molecular Weight |
252.09 g/mol |
IUPAC Name |
3-(2-iodoethoxy)cyclohexene |
InChI |
InChI=1S/C8H13IO/c9-6-7-10-8-4-2-1-3-5-8/h2,4,8H,1,3,5-7H2 |
InChI Key |
DVMVFSMCDXLBPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)OCCI |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2 Iodoethoxy Cyclohex 1 Ene
Elaboration of Precursors and Starting Materials for Iodoether Synthesis
The successful synthesis of 3-(2-Iodoethoxy)cyclohex-1-ene is fundamentally dependent on the strategic selection and preparation of its precursors. The primary starting materials are typically derived from cyclohexene (B86901), a readily available cyclic alkene. A key precursor is Cyclohex-2-en-1-ol , which serves as the backbone for the cyclohexene scaffold. This allylic alcohol can be synthesized through various methods, including the enantioselective deprotonation of cyclohexene oxide by chiral lithium amides or the asymmetric hydrosilylation of 2-cyclohexen-1-one. researchgate.net
From Cyclohex-2-en-1-ol, two principal synthetic routes diverge based on the order of bond formation:
Formation of the Ether Linkage First: The most common precursor developed through this route is 2-(cyclohex-2-en-1-yloxy)ethan-1-ol . This intermediate is typically synthesized via a Williamson ether synthesis, where the sodium or potassium alkoxide of Cyclohex-2-en-1-ol is reacted with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. This approach strategically positions a terminal hydroxyl group for subsequent iodination.
Introduction of the Iodoethyl Moiety First: An alternative strategy involves using 2-Iodoethanol as a starting material. This compound contains the pre-formed iodo-alcohol functionality. It can then be coupled with Cyclohex-2-en-1-ol under etherification conditions to form the target molecule directly.
The choice of precursor strategy influences the subsequent steps, particularly the iodination and etherification methodologies.
Iodination Strategies for Forming the 2-Iodoethoxy Moiety
The introduction of iodine is a critical step that can be achieved through different chemical transformations, primarily focusing on either the direct iodination of an alcohol or an iodoetherification reaction.
N-Iodosuccinimide (NIS) is a versatile reagent for electrophilic iodination. organic-chemistry.org In a pathway analogous to iodolactonization, NIS can facilitate an intramolecular iodoetherification of an unsaturated alcohol precursor. While not a direct synthesis of the target molecule from a single precursor, this strategy is paramount in the synthesis of related cyclic ethers. For instance, if a related unsaturated alcohol is used, NIS, often activated by a catalytic amount of a Lewis acid, generates an iodonium (B1229267) ion by reacting with the alkene. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the iodonium ion to form the cyclic ether. The regioselectivity of this cyclization (endo vs. exo) is influenced by the substrate, the halogen, and the specific reaction conditions. nih.gov
| Parameter | Condition | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Provides a source of electrophilic iodine (I+). |
| Catalyst | Trifluoroacetic acid (TFA) | Activates NIS to facilitate the reaction. organic-chemistry.org |
| Solvent | Dichloromethane (B109758) (CH2Cl2) | Inert solvent that solubilizes reagents. |
| Temperature | -45 °C to room temp | Lower temperatures can improve selectivity. nih.gov |
A more direct route to this compound involves the conversion of the terminal hydroxyl group in the precursor, 2-(cyclohex-2-en-1-yloxy)ethan-1-ol, to an iodide. This transformation is commonly achieved using a combination of triphenylphosphine (B44618) (PPh3) and iodine (I2), often in the presence of a base like imidazole (B134444). This method is analogous to the Appel reaction.
The reaction proceeds through the formation of an iodophosphonium species from the reaction of triphenylphosphine and iodine. The alcohol then attacks this species, and subsequent elimination, driven by the formation of the highly stable triphenylphosphine oxide (TPPO), yields the desired alkyl iodide. Imidazole acts as a base to neutralize the HI byproduct, preventing potential side reactions. This method is known for its mild conditions and high yields for converting primary and secondary alcohols to their corresponding iodides. researchgate.netresearchgate.net
| Reagent | Role | Typical Stoichiometry |
| 2-(cyclohex-2-en-1-yloxy)ethan-1-ol | Substrate | 1.0 eq |
| Triphenylphosphine (PPh3) | Oxygen scavenger/Phosphonium formation | 1.1 - 1.5 eq |
| Iodine (I2) | Iodine source | 1.1 - 1.5 eq |
| Imidazole | HI scavenger/Catalyst | 1.1 - 2.0 eq |
| Solvent | Dichloromethane or Acetonitrile (B52724) | Inert solvent |
Ethereal Linkage Formation to the Cyclohex-1-ene Scaffold
The formation of the ether bond is a cornerstone of the synthesis. The most prevalent method is the Williamson ether synthesis, a robust and widely used reaction for preparing ethers. organic-chemistry.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.
To synthesize this compound via this method, Cyclohex-2-en-1-ol is first deprotonated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to form the corresponding cyclohexenyloxide anion. This potent nucleophile is then reacted with a suitable dihalogenated ethane, such as 1-bromo-2-iodoethane (B1265497) or 1,2-diiodoethane. The alkoxide attacks the carbon bearing the more labile leaving group (iodine is a better leaving group than bromine), displacing it to form the desired ether linkage.
Reaction Scheme: Cyclohex-2-en-1-ol + NaH → Sodium cyclohex-2-en-1-oxide + H₂ Sodium cyclohex-2-en-1-oxide + I-CH₂CH₂-Br → this compound + NaBr
Optimization of Reaction Conditions and Catalytic Systems
Optimizing reaction conditions is crucial for maximizing product yield and minimizing waste and byproducts. creative-biolabs.com Key factors that are typically adjusted include temperature, reactant concentration, solvent choice, and the use of catalysts.
Temperature: Many reactions, such as the Williamson ether synthesis, benefit from gentle heating to increase the reaction rate. Conversely, highly exothermic or selectivity-dependent reactions like iodoetherification may require lower temperatures to control the outcome. nih.govcreative-biolabs.com
Concentration: The rate of reaction generally increases with higher reactant concentrations. However, excessively high concentrations can sometimes lead to undesired side reactions or solubility issues. creative-biolabs.com
Solvent: The choice of solvent is critical. For SN2 reactions like ether synthesis, polar aprotic solvents such as THF, DMF, or acetonitrile are preferred as they solvate the cation of the alkoxide without hindering the nucleophilicity of the oxygen anion. For iodination reactions, inert solvents like dichloromethane are common.
Catalysis: In NIS-mediated reactions, catalytic amounts of a Brønsted or Lewis acid can activate the NIS, accelerating the reaction. organic-chemistry.org In the iodination with PPh3/I2, imidazole not only acts as a base but can also play a catalytic role in the reaction cycle.
Analytical Techniques for Reaction Monitoring and Product Purity Assessment (e.g., TLC)
Continuous monitoring of the reaction progress is essential for determining the point of completion and for assessing the formation of byproducts. Thin-Layer Chromatography (TLC) is a rapid, simple, and effective technique for this purpose. itwreagents.comthieme.de
To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. The plate is then developed in a suitable solvent system that allows for the separation of the starting materials, intermediates, and products based on their polarity.
Procedure: A typical TLC plate for reaction monitoring will have three lanes: a spot of the starting material (reactant), a spot of the reaction mixture, and a "cospot" where the reaction mixture is spotted directly on top of the reactant spot. rochester.edu
Visualization: Since many organic compounds are colorless, visualization techniques are required. Common methods include:
UV Light: If the compounds are UV-active (e.g., contain aromatic rings or conjugated systems), they will appear as dark spots on a fluorescent TLC plate under a UV lamp. libretexts.org
Iodine Staining: The TLC plate can be placed in a chamber containing iodine crystals. Iodine vapor adsorbs onto the organic compounds, rendering them visible as brown or yellow spots. libretexts.orgunina.it This method is particularly useful for unsaturated compounds.
Interpretation: As the reaction proceeds, the TLC spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and grow stronger. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of a compound in a specific solvent system and helps in its identification. Completion is indicated when the starting material spot is no longer visible. TLC also provides a preliminary assessment of product purity by revealing the number of components in the final mixture.
Exploration of 3 2 Iodoethoxy Cyclohex 1 Ene Reactivity and Mechanistic Pathways
Radical-Mediated Transformations of 3-(2-Iodoethoxy)cyclohex-1-ene
Radical reactions involving this compound are typically chain reactions that proceed through three fundamental stages: initiation, propagation, and termination. wikipedia.org These transformations are valued for their high functional group tolerance and the often mild reaction conditions required. wikipedia.org
One of the most significant reactions of this compound is its ability to undergo intramolecular radical cyclization. This process involves the attack of the initially formed radical onto the double bond of the cyclohexene (B86901) ring within the same molecule. wikipedia.org For such a cyclization to be efficient, the radical must be generated selectively, and the intramolecular cyclization step must be kinetically more favorable than any competing intermolecular reactions or premature trapping of the initial radical. wikipedia.org
The intramolecular cyclization of the radical derived from this compound leads to the formation of fused bicyclic ether systems. Specifically, the reaction is designed to produce derivatives of 7-oxabicyclo[4.3.0]nonane, also known as hexahydro-isobenzofuran. This transformation occurs via a 5-exo-trig cyclization pathway, which is generally kinetically favored over the alternative 6-endo-trig pathway according to Baldwin's rules for ring closure. The "5-exo" designation indicates that a five-membered ring is formed by the radical attacking an external ("exo") position of the double bond.
Tributyltin hydride (Bu₃SnH) is a common and highly effective reagent for mediating radical cyclizations of organohalides like this compound. nih.govorganic-chemistry.org Its primary role is to serve as a hydrogen atom donor in the propagation phase of the radical chain reaction. organic-chemistry.org The process begins with the homolytic cleavage of the weak tin-hydrogen bond by an initiating radical, generating a tributyltin radical (Bu₃Sn•). princeton.edu This tin radical then abstracts the iodine atom from this compound, creating a primary alkyl radical and tributyltin iodide. This key step initiates the cyclization process. After the alkyl radical cyclizes, the resulting cyclized radical abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final product and regenerate the tributyltin radical, thus continuing the chain reaction. princeton.edu
| Reagent/Intermediate | Role in the Cyclization Process |
| This compound | Radical precursor |
| Tributyltin Hydride (Bu₃SnH) | Hydrogen atom donor and chain transfer agent organic-chemistry.orgprinceton.edu |
| Initiator (e.g., AIBN) | Source of initial radicals to start the chain reaction libretexts.org |
| Tributyltin Radical (Bu₃Sn•) | Abstracts iodine atom from the precursor princeton.edu |
| Primary Alkyl Radical | The initial radical that undergoes cyclization |
| Cyclized Radical | The intermediate formed after ring closure |
| 7-oxabicyclo[4.3.0]nonane derivative | The final, reduced cyclization product |
Radical chain reactions require an initiator to generate the initial population of radicals. 2,2′-Azobisisobutyronitrile (AIBN) is a widely used thermal initiator for these types of reactions. libretexts.orgwikipedia.org When heated to temperatures typically between 66°C and 72°C, AIBN undergoes decomposition, eliminating a molecule of nitrogen gas to form two stable 2-cyano-2-propyl radicals. wikipedia.org
The primary role of the 2-cyano-2-propyl radical generated from AIBN is to activate the tributyltin hydride. libretexts.org It abstracts a hydrogen atom from Bu₃SnH, generating the tributyltin radical (Bu₃Sn•), which then enters the main propagation cycle of the cyclization reaction. libretexts.orgwikipedia.org The choice of AIBN is advantageous because its decomposition rate is largely independent of the solvent, and the resulting 2-cyano-2-propyl radical is generally not reactive enough to engage in undesirable side reactions with the substrate or product. libretexts.org
The regioselectivity of radical cyclizations is often under kinetic control. For the radical derived from this compound, the 5-exo cyclization is kinetically preferred over the 6-endo alternative. wikipedia.org This preference is explained by the lower activation energy of the transition state leading to the five-membered ring, which allows for better orbital overlap.
The stereochemistry of the newly formed stereocenters in the 7-oxabicyclo[4.3.0]nonane product is influenced by the transition state geometry. The cyclization is believed to proceed through a chair-like transition state, which minimizes steric interactions. princeton.edu The substituent on the cyclohexene ring (the iodoethoxy group) will preferentially occupy an equatorial position in this transition state, which in turn dictates the stereochemical outcome of the ring fusion. Substrates with pre-existing stereocenters can exert significant control over the stereochemistry of the final product. wikipedia.org
While intramolecular cyclization is often the dominant pathway, the primary alkyl radical generated from this compound can also be intercepted by external radical traps in an intermolecular fashion, provided the trapping agent is present in a sufficiently high concentration.
tert-Butyl isocyanide is an effective radical trap. In a hypothetical intermolecular reaction, the primary alkyl radical would add to the carbon atom of the isocyanide group. This addition forms a transient imidoyl radical. This highly reactive intermediate can then undergo further reactions, such as abstracting a hydrogen atom from tributyltin hydride, to yield the final product. The efficiency of this intermolecular trapping process is in direct competition with the rate of intramolecular cyclization.
Based on a comprehensive search for the chemical compound “this compound,” there is currently no publicly available scientific literature detailing the specific reactions and mechanistic pathways as outlined in the user's request.
The requested article structure is highly specific, focusing on:
Radical Reactions: Including the synthesis of Octahydro-1-benzofuran-4-carbonitrile via radical trapping and the application of the title compound as a radical clock probe.
Transition Metal-Catalyzed Reactions: Specifically, nickel-catalyzed cross-coupling with organozinc reagents, the influence of s-Bu-Pybox ligands on this reaction, and subsequent cascade reactions involving the iodoethoxy group.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without access to the necessary research findings.
Transition Metal-Catalyzed Reactions of this compound
Investigations into Other Transition Metal Catalysts for Carbon-Iodine Bond Functionalization
While palladium and copper are workhorses in carbon-halogen bond functionalization, a variety of other transition metals can also effectively catalyze reactions involving the carbon-iodine bond in this compound. These alternative catalysts can offer complementary reactivity, selectivity, and functional group tolerance.
Iron, being an earth-abundant and inexpensive metal, has emerged as a powerful catalyst for cross-coupling reactions. Iron-catalyzed cross-coupling reactions of alkyl halides, including iodides, with organometallic reagents (e.g., Grignard reagents) can proceed through radical pathways, offering a different mechanistic approach compared to the typical oxidative addition-reductive elimination cycles of palladium.
Nickel catalysis is another valuable tool for the functionalization of alkyl iodides. Nickel catalysts are known to be particularly effective in coupling sp³-hybridized carbons and can promote challenging cross-coupling reactions, including the formation of C-C, C-N, and C-S bonds. The reactivity of nickel catalysts can be finely tuned by the choice of ligands, allowing for a high degree of control over the reaction outcome.
Cobalt catalysts have also shown promise in the cross-coupling of alkyl halides. Similar to iron, cobalt can engage in radical-mediated processes, enabling unique transformations that are not readily accessible with other metals. Rhodium and iridium catalysts, although more commonly associated with C-H activation, can also participate in the functionalization of carbon-iodine bonds, particularly in the context of carbonylation and related reactions.
Table 1: Potential Transition Metal Catalysts for C-I Bond Functionalization of this compound
| Catalyst System | Typical Coupling Partner | Potential Product | Mechanistic Feature |
| Fe(acac)₃ / Ligand | Aryl Grignard | 3-(2-Arylethoxy)cyclohex-1-ene | Radical-mediated |
| NiCl₂(dppp) | Organozinc reagent | 3-(2-Alkylethoxy)cyclohex-1-ene | Oxidative addition |
| CoBr₂ / Ligand | Alkyl Grignard | 3-(2-Alkylethoxy)cyclohex-1-ene | Radical-mediated |
| [Rh(cod)Cl]₂ | Carbon monoxide | Carbonylated derivative | Carbonylative coupling |
Polar Reactions and Rearrangements Involving the Iodoethoxy Group
The iodoethoxy moiety in this compound is susceptible to a range of polar reactions, primarily centered around the electrophilic carbon attached to the iodine atom and the potential for the ether oxygen to participate in neighboring group effects or rearrangements.
The carbon-iodine bond is the most polarized and weakest carbon-halogen bond, making the iodine a good leaving group in nucleophilic substitution reactions. A wide variety of nucleophiles can displace the iodide ion, leading to a diverse array of functionalized products. These reactions typically proceed via an Sₙ2 mechanism, involving backside attack of the nucleophile on the carbon atom bearing the iodine.
Common nucleophiles that can be employed include:
Oxygen nucleophiles: Hydroxide, alkoxides, and carboxylates can be used to introduce hydroxyl, ether, and ester functionalities, respectively.
Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azides can be used to form primary amines, secondary/tertiary amines, and azides.
Sulfur nucleophiles: Thiols and thiocyanates can react to form thioethers and thiocyanates.
Carbon nucleophiles: Cyanide and enolates can be used to form nitriles and extend the carbon chain.
The efficiency of these substitution reactions can be influenced by the choice of solvent, temperature, and the nature of the nucleophile.
Table 2: Illustrative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide | NaOH | Alcohol |
| Alkoxide | NaOCH₃ | Ether |
| Cyanide | KCN | Nitrile |
| Azide | NaN₃ | Azide |
The iodoethoxy group can be activated by electrophiles, leading to subsequent transformations. The ether oxygen can act as a Lewis base, coordinating to Lewis acids. This coordination can enhance the leaving group ability of the iodo group or promote rearrangements.
For instance, treatment with a Lewis acid like silver(I) salts (e.g., AgBF₄, AgOTf) could promote the ionization of the C-I bond to form a carbocationic intermediate. The proximity of the ether oxygen could lead to the formation of a cyclic oxonium ion through intramolecular participation. This intermediate could then be trapped by a nucleophile, leading to rearranged products.
Furthermore, strong protic acids can protonate the ether oxygen, which, under harsh conditions, could lead to cleavage of the ether bond. However, the reactivity of the C-I bond is generally higher than that of the ether C-O bond under non-acidic conditions.
Reactivity of the Cyclohex-1-ene Moiety in this compound
The cyclohexene double bond is a site of rich reactivity, allowing for a variety of transformations that can be performed chemoselectively in the presence of the iodoethoxy group.
The alkene can undergo a range of addition reactions. Due to the presence of the relatively sensitive C-I bond, mild reaction conditions are often preferred to avoid side reactions.
Epoxidation: The double bond can be selectively epoxidized using reagents like meta-chloroperoxybenzoic acid (mCPBA). The resulting epoxide is a versatile intermediate for further functionalization.
Diels-Alder Reaction: The cyclohexene double bond can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes, leading to the formation of bicyclic structures.
Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond, yielding a hydroxyl group at the less substituted carbon. The use of borane (B79455) reagents like 9-BBN can enhance regioselectivity.
Halogenation: The addition of bromine or chlorine across the double bond can proceed, though careful control of conditions would be necessary to avoid competing reactions at the iodoethoxy group.
The allylic position (C3) and, to a lesser extent, the homoallylic positions of the cyclohexene ring are susceptible to functionalization, often through radical- or transition metal-mediated processes.
Allylic Oxidation: Reagents like selenium dioxide (SeO₂) or chromium-based oxidants can introduce a hydroxyl or carbonyl group at the allylic position.
Allylic Halogenation: N-Bromosuccinimide (NBS) in the presence of a radical initiator can be used for the selective bromination of the allylic position.
Transition Metal-Catalyzed Allylic C-H Functionalization: Modern synthetic methods involving palladium, rhodium, or iridium catalysts can enable the direct coupling of nucleophiles at the allylic C-H bonds, providing a powerful tool for C-C, C-N, and C-O bond formation.
Table 3: Potential Chemoselective Reactions of the Cyclohexene Moiety
| Reaction Type | Reagent(s) | Resulting Functional Group |
| Epoxidation | mCPBA | Epoxide |
| Dihydroxylation | OsO₄, NMO | Diol |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Alcohol |
| Allylic Bromination | NBS, AIBN | Allylic Bromide |
Computational and Spectroscopic Characterization in Research on 3 2 Iodoethoxy Cyclohex 1 Ene
Computational Chemistry Investigations for 3-(2-Iodoethoxy)cyclohex-1-ene and its Transformations
Computational chemistry provides a powerful lens through which to examine the intricacies of this compound at the molecular level.
Quantum Chemical Studies on Electronic Structure and Reactivity Profiles
Quantum chemical calculations, such as those performed using ab initio methods and Density Functional Theory (DFT), are fundamental to understanding the electronic structure of this compound. mdpi.comnorthwestern.edu These studies elucidate the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is critical for predicting the molecule's reactivity, as areas with higher electron density are often susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack. The presence of the electronegative iodine and oxygen atoms, along with the π-system of the cyclohexene (B86901) ring, creates a complex electronic environment that dictates its chemical behavior.
Elucidation of Reaction Mechanisms via Transition State Calculations (e.g., DFT, ab initio methods)
Understanding the mechanisms of reactions involving this compound is greatly aided by transition state calculations. youtube.comnih.gov Methods like DFT and ab initio calculations are employed to map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. nih.govlsu.edu This involves locating the transition state, which represents the highest energy point along the reaction coordinate. lsu.edu For instance, in reactions such as nickel-catalyzed cyclization and cross-coupling, these calculations can help determine whether a reaction proceeds through a concerted mechanism, where bonds are broken and formed simultaneously, or a stepwise mechanism involving intermediates. nih.govwiley-vch.de The calculated energy barriers provide insights into reaction rates and feasibility. acs.org
Conformational Analysis of the Cyclohexene and Iodoethoxy Moieties
The three-dimensional structure of this compound is not static. The cyclohexene ring can adopt various conformations, with the half-chair being a common low-energy form. maricopa.edupressbooks.pub The iodoethoxy side chain also possesses rotational freedom. Conformational analysis, often performed using computational methods, investigates the relative energies of these different spatial arrangements (rotamers). lumenlearning.com This analysis is crucial as the molecule's conformation can significantly influence its reactivity and interactions with other molecules. For substituted cyclohexanes, substituents generally prefer to occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions. maricopa.edulibretexts.org The interplay of steric and electronic effects of the iodoethoxy group determines the most stable conformation.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations often focus on static structures, molecular dynamics (MD) simulations provide a dynamic picture of this compound over time. dovepress.comyoutube.com By simulating the motion of atoms and molecules, MD can reveal how the compound behaves in a solution, including its interactions with solvent molecules. nih.govmdpi.com This is particularly important for understanding reaction dynamics, as the solvent can play a crucial role in stabilizing intermediates and transition states. MD simulations can help to model the conformational flexibility of the molecule and how this is influenced by its environment, providing a more realistic representation of its behavior in a chemical reaction. mdpi.com
Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are indispensable for the experimental characterization of this compound, providing direct evidence of its atomic connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry (e.g., 1H NMR, 13C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. measurlabs.comemerypharma.com
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. The chemical shifts (δ) of the protons in this compound are influenced by the proximity of electronegative atoms (iodine and oxygen) and the double bond. For example, the olefinic protons on the cyclohexene ring would appear at a characteristic downfield shift compared to the aliphatic protons. docbrown.infochemicalbook.com Spin-spin coupling patterns (multiplicity) reveal the number of adjacent, non-equivalent protons, helping to piece together the connectivity of the carbon skeleton. docbrown.info
¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon framework. bhu.ac.in The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (alkene, ether-linked, iodine-bearing). For instance, the carbons of the C=C double bond will have distinct shifts from the sp³ hybridized carbons of the ring and the iodoethoxy side chain. bhu.ac.in
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide even more detailed structural information. harvard.edudiva-portal.org COSY spectra show correlations between coupled protons, helping to trace out the proton-proton connectivity networks within the molecule. emerypharma.com HSQC experiments correlate proton signals with the carbon signals of the atoms they are directly attached to, providing unambiguous C-H connections. These techniques are invaluable for confirming the complex structure of this compound and determining its stereochemistry.
A study involving a nickel-catalyzed reaction of this compound reported the following ¹H NMR data for a related product: ¹H NMR (300MHz, CDCl₃) δ 4.82 (t, J = 4.6 Hz, 1H), 3.99-3.73 (m, 7H), 2.09-1.39 (m, 11H), 1.19-0.75 (m, 3H). wiley-vch.de While not the spectrum of the starting material itself, it illustrates the type of information obtained.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, TOF MS EI+, GC-MS, HPLC-MS)
Mass spectrometry is an indispensable tool for the characterization of this compound, providing definitive confirmation of its molecular weight and offering insights into its structural integrity through fragmentation analysis.
Molecular Weight and Formula Confirmation: The molecular formula of this compound is C₈H₁₃IO. nih.gov This gives it a calculated molecular weight of approximately 252.09 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) is crucial for experimentally verifying this information. Techniques such as Time-of-Flight (TOF) mass spectrometry, often coupled with a soft ionization source like Electrospray Ionization (ESI) or a harder one like Electron Ionization (EI), can determine the compound's exact mass. tofwerk.comazom.com For C₈H₁₃IO, the theoretical monoisotopic mass is 252.00111 Da. nih.gov HRMS analysis of a synthesized sample would be expected to yield a measured mass that corresponds closely to this theoretical value, often as an adduct with sodium ([M+Na]⁺) or as the molecular ion (M⁺·). rsc.org
Fragmentation Analysis: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, causing it to break apart into characteristic fragments. uni-saarland.dechromatographyonline.com Analyzing these fragments helps to piece together the molecule's structure. In the case of this compound, the mass spectrum would likely show a molecular ion peak (M⁺·) at m/z 252, although its intensity might be low due to the molecule's propensity to fragment. uni-saarland.de
Key fragmentation pathways would include:
Loss of an Iodine atom: The C-I bond is relatively weak, making the loss of an iodine radical (·I, mass ≈ 127) a highly probable fragmentation event, leading to a significant peak at m/z 125.
Cleavage of the Ether Bond: Scission of the C-O bonds can occur in several ways. Loss of the entire iodoethoxy side chain as a radical (·OCH₂CH₂I) would result in a fragment at m/z 81, corresponding to the cyclohexenyl cation. Alternatively, cleavage could yield an iodoethoxy cation [CH₂CH₂I]⁺ at m/z 157.
Ring Fragmentation: The cyclohexene ring itself can undergo retro-Diels-Alder reactions or other rearrangements, leading to smaller fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this, where the gas chromatograph separates the compound from any impurities before it enters the mass spectrometer for ionization and analysis. tofwerk.com Similarly, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be employed for analysis and purity assessment.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (charge-to-mass ratio) | Proposed Fragment Ion | Formula of Fragment |
| 252 | Molecular Ion [M]⁺· | [C₈H₁₃IO]⁺· |
| 125 | [M - I]⁺ | [C₈H₁₃O]⁺ |
| 81 | [M - OCH₂CH₂I]⁺ | [C₆H₉]⁺ |
| 157 | [CH₂CH₂I]⁺ | [C₂H₄I]⁺ |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. libretexts.org The IR spectrum of this compound would display characteristic absorption bands for its alkene, ether, and alkyl halide moieties.
The key functional groups and their expected IR absorption ranges are:
Alkene Group (C=C and =C-H): The presence of the cyclohexene ring will give rise to a medium-intensity C=C stretching vibration around 1680-1640 cm⁻¹. libretexts.org The vinylic C-H bonds will produce a stretching absorption above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. libretexts.org
Ether Linkage (C-O-C): The ether functional group is characterized by a strong C-O stretching band. For an alkyl ether, this absorption is typically found in the 1300-1000 cm⁻¹ range. uc.edu
Alkyl C-H Bonds: The spectrum will also feature strong absorptions from the stretching of sp³-hybridized C-H bonds in the cyclohexene ring and the ethoxy chain, which appear in the 3000-2850 cm⁻¹ range. libretexts.orglibretexts.org
Alkyl Iodide (C-I): The carbon-iodine bond stretching vibration occurs at low frequencies, typically in the 600-500 cm⁻¹ range. This absorption is often in the fingerprint region and can be difficult to assign definitively.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkene | =C-H stretch | 3100 - 3000 | Medium |
| Alkyl | C-H stretch | 3000 - 2850 | Strong |
| Alkene | C=C stretch | 1680 - 1640 | Medium-Weak |
| Ether | C-O stretch | 1300 - 1000 | Strong |
| Alkyl Iodide | C-I stretch | 600 - 500 | Medium-Strong |
UV-Visible Spectroscopy for Electronic Transitions (if applicable)
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The functional groups within a molecule that absorb UV or visible light are known as chromophores. elte.hu
For this compound, the primary chromophore is the carbon-carbon double bond (C=C) within the cyclohexene ring. This allows for a π → π* electronic transition, where an electron from a π bonding orbital is promoted to a π* antibonding orbital. scribd.com For isolated double bonds, this transition typically occurs at wavelengths below 200 nm, in the far UV region. elte.hu
The molecule also contains atoms with non-bonding electrons (lone pairs) on the oxygen and iodine atoms. This allows for n → σ* transitions, where a non-bonding electron is excited to a σ* antibonding orbital. shu.ac.ukscribd.com These transitions generally require less energy than σ → σ* transitions and can occur in the 150-250 nm range. shu.ac.uk The presence of the iodine atom, a heavy halogen, may slightly shift the absorption maxima. However, significant absorption in the readily accessible UV-Vis region (200-800 nm) is not expected for this compound due to the lack of extended conjugation.
Table 3: Potential Electronic Transitions for this compound
| Transition Type | Chromophore / Functional Group | Predicted λmax (nm) |
| π → π | C=C (Alkene) | < 200 |
| n → σ | C-O (Ether), C-I (Iodide) | ~185 (Ether), ~260 (Iodide) |
Chromatographic Methods for Purification and Analytical Purity (e.g., Flash Chromatography, HPLC)
Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the verification of its analytical purity.
Flash Chromatography: This is a rapid and efficient method for purifying organic compounds on a preparative scale. phenomenex.comajrconline.org It is an air-pressure driven form of column chromatography, typically using silica (B1680970) gel as the stationary phase. weber.huresearchgate.net For a compound like this compound, purification would likely involve flash chromatography on a silica gel column. rsc.org The mobile phase, or eluent, would be a non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate, with the polarity gradually increased to elute the desired product from the column. rsc.org The progress of the separation is monitored by Thin-Layer Chromatography (TLC). researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is commonly used to assess the purity of a final product. For this compound, a reversed-phase HPLC method would likely be employed. biotage.com In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. The high resolution of HPLC allows for the detection of even minor impurities, providing a precise measure of the compound's purity.
Synthetic Utility and Future Directions of 3 2 Iodoethoxy Cyclohex 1 Ene
Application as a Versatile Building Block in Complex Molecule Synthesis
The dual functionality of 3-(2-Iodoethoxy)cyclohex-1-ene—an electrophilic iodoether moiety and a nucleophilic alkene—positions it as a powerful intermediate for constructing complex molecules. This structure allows for sequential or tandem reactions to build molecular complexity rapidly.
The intramolecular reaction between the iodoether and the cyclohexene (B86901) ring is a key potential application, providing a direct route to bicyclic ethers. More significantly, the compound is an ideal substrate for intermolecular reactions that generate complex ring systems. Spirocycles, which feature a single atom as the pivot for two rings, are prominent in bioactive natural products and medicinal chemistry. pnrjournal.comresearchgate.net The synthesis of spirocyclic compounds can be achieved through various methods, including iodocyclization, which highlights the potential utility of iodoethers in this context. rsc.org
Methodologies for creating spirocyclic and polycyclic systems often involve cascade reactions where a single starting material undergoes multiple bond-forming events. For instance, dearomative cyclization cascades have been used to produce complex tetracyclic scaffolds from simple starting materials in high yield and enantiomeric excess. whiterose.ac.uk The structure of this compound is well-suited for such transformations. The alkyl iodide can initiate a radical or transition-metal-mediated reaction, with the resulting intermediate being trapped by the tethered cyclohexene to form a new ring system. This approach could lead to the rapid assembly of polycyclic frameworks that are otherwise challenging to synthesize. bham.ac.uk
Beyond cyclization reactions, this compound serves as a linchpin for assembling diverse molecular architectures. ru.nl The carbon-iodine bond can be functionalized through nucleophilic substitution or a variety of transition-metal-catalyzed cross-coupling reactions. Concurrently, the cyclohexene double bond is available for a wide array of transformations, including epoxidation, dihydroxylation, cycloaddition, and hydroboration.
This orthogonal reactivity allows for a modular approach to synthesis. For example, a fragment could be introduced via a coupling reaction at the iodoether, followed by a Diels-Alder reaction using the cyclohexene as a dienophile to construct a bicyclic system. This versatility makes it a valuable precursor for creating libraries of complex molecules for applications in drug discovery and materials science. nih.gov
Development and Reactivity Studies of Analogues and Derivatives of this compound
To fully appreciate the synthetic potential of this compound, it is instructive to examine its simpler analogues. These studies provide insight into the fundamental reactivity of the iodoether functional group and how it is modulated by the attached unsaturated system.
Homologous iodoethers such as 3-(2-iodoethoxy)prop-1-ene (B3055606) and 1,2-bis(2-iodoethoxy)ethane (B1672032) serve as important benchmarks for reactivity. sigmaaldrich.comambeed.com The synthesis of these iodoethers typically involves the reaction of an alcohol with an iodine source or a Finkelstein reaction on the corresponding chloro- or bromo-analogue. rsc.orgcymitquimica.com
1,2-Bis(2-iodoethoxy)ethane is a symmetrical, bifunctional molecule widely used as a crosslinking agent and as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). ambeed.commedchemexpress.comsigmaaldrich.com Its two primary iodide groups readily undergo nucleophilic substitution, allowing it to connect two different molecular entities. sigmaaldrich.com
3-(2-Iodoethoxy)prop-1-ene , also known as allyl 2-iodoethyl ether, features a terminal allyl group. sigmaaldrich.com The terminal double bond of the allyl group exhibits different steric and electronic properties compared to the internal double bond of the cyclohexene ring in the title compound. This often translates to higher reactivity in reactions such as thiol-ene couplings or certain metal-catalyzed processes. acs.org
Below is a comparative table of these iodoethers.
| Property | This compound | 1,2-Bis(2-iodoethoxy)ethane | 3-(2-Iodoethoxy)prop-1-ene |
| CAS Number | 183808-73-3 nih.gov | 36839-55-1 nih.gov | 65805-36-9 sigmaaldrich.com |
| Molecular Formula | C₈H₁₃IO nih.gov | C₆H₁₂I₂O₂ nih.gov | C₅H₉IO sigmaaldrich.com |
| Molecular Weight | 252.09 g/mol nih.gov | 369.97 g/mol nih.gov | 212.03 g/mol sigmaaldrich.com |
| Key Structural Feature | Internal alkene (cyclohexene) | Two primary alkyl iodides | Terminal alkene (allyl group) |
| Primary Use | Versatile synthetic building block cymitquimica.com | Bifunctional linker/crosslinker medchemexpress.comsigmaaldrich.com | Synthetic intermediate rsc.org |
This table is generated based on data from the referenced sources.
The reactivity of iodoethers in cyclization and substitution reactions is governed by a combination of electronic, steric, and conformational factors. researchgate.netnih.gov Structure-reactivity relationship studies aim to understand how changes in molecular structure affect reaction rates and outcomes. nih.govrsc.org
For iodoetherification reactions, the regioselectivity is often dictated by Markovnikov's rule, where the electrophilic iodine adds to the less substituted carbon of the double bond. researchgate.net The rate and efficiency of intramolecular cyclizations are heavily dependent on the length and flexibility of the ether tether connecting the iodide and the alkene, which influences the stability of the transition state.
In the case of this compound, the pre-organized chair-like conformation of the cyclohexene ring can influence the stereochemical outcome of reactions. The accessibility of the double bond and the C-I bond is sterically influenced by the ring structure, which can lead to different reactivity profiles compared to acyclic analogues like 3-(2-iodoethoxy)prop-1-ene. researchgate.net Understanding these relationships allows for the rational design of substrates to achieve desired synthetic outcomes. youtube.comnih.gov
Emerging Research Avenues and Untapped Potential in Catalysis and Synthesis
The unique structure of this compound makes it a compelling substrate for a range of modern catalytic methods that are currently under exploration.
One major area is the use of transition-metal catalysis. The carbon-iodine bond is particularly well-suited for oxidative addition to low-valent metal centers, such as those of palladium, nickel, or copper. This opens the door to a vast array of cross-coupling reactions. For example, nickel hydride catalysis has emerged as a powerful tool for the coupling of non-activated alkyl electrophiles. nih.gov Applying such a method to this compound could enable the introduction of various functional groups at the ethyl side chain.
Furthermore, gold catalysis has shown a unique ability to activate C-C multiple bonds towards nucleophilic attack. rsc.org The interplay between carbophilic activation by a gold catalyst and a subsequent redox cycle could enable novel 1,2-difunctionalization reactions of the cyclohexene ring. rsc.org
The development of sustainable chemical processes is another key research direction. rsc.org Photocatalysis and electrochemistry offer green alternatives to traditional synthetic methods. thieme.de The C-I bond can be cleaved under photoredox conditions to generate radicals for addition reactions, while the alkene can be targeted by electrochemically generated reagents. These emerging catalytic strategies hold significant promise for unlocking new and more efficient synthetic routes starting from versatile building blocks like this compound. frontiersin.org
Q & A
Q. Q1: What are the optimal synthetic routes for preparing 3-(2-Iodoethoxy)cyclohex-1-ene with high regioselectivity?
A: Synthesis of iodinated ethoxy derivatives often employs nucleophilic substitution or alkylation. For example, in analogous compounds like 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)prop-1-yne, iodination is achieved via substitution of a chloro-precursor with NaI in acetone under reflux . For this compound, similar conditions (e.g., using cyclohexene oxide derivatives and KI in polar aprotic solvents) may enhance regioselectivity. Key parameters include temperature control (60°C for optimal reactivity) and solvent choice (e.g., acetone or THF) to minimize side reactions .
Q. Q2: How can researchers characterize the purity and structural integrity of this compound post-synthesis?
A: Combine spectroscopic and chromatographic methods:
- NMR : Analyze and NMR for characteristic peaks (e.g., cyclohexene protons at δ 5.6–6.0 ppm and iodoethoxy CH groups at δ 3.4–3.8 ppm) .
- HRMS : Confirm molecular weight with <2 ppm error .
- HPLC/GC : Detect impurities using reverse-phase columns (C18) with UV detection at 220–260 nm, referencing retention times from structurally similar compounds like cyclohexene carboxylates .
Advanced Research Questions
Q. Q3: What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?
A: Stability studies should assess:
- Thermal degradation : Use thermogravimetric analysis (TGA) and compare with cyclohexene derivatives (e.g., cyclohexane carboxylate decomposition at >150°C) .
- Hydrolytic susceptibility : The iodoethoxy group is prone to hydrolysis in acidic/basic conditions. Monitor via NMR for loss of CHI signals (δ 3.4–3.8 ppm) and formation of cyclohexenol byproducts .
- Light sensitivity : Store in amber vials under inert gas to prevent radical-mediated C-I bond cleavage .
Q. Q4: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
A:
- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to evaluate C-I bond dissociation energy (BDE) and electron density maps. Compare with experimental kinetic data from Suzuki-Miyaura coupling reactions .
- Docking studies : Simulate interactions with palladium catalysts to identify steric/electronic effects from the cyclohexene ring .
Q. Q5: What strategies resolve contradictions between experimental and computational data for this compound’s thermodynamic properties?
A:
- Calorimetry : Measure enthalpy of formation via bomb calorimetry and contrast with COSMO-RS predictions. For cyclohexene derivatives, deviations >5% often arise from solvent effects or conformational flexibility .
- Viscosity corrections : Apply the Jones-Dole equation to adjust computational viscosity models for polar solvents (e.g., DMF or DMSO) .
Methodological Challenges
Q. Q6: How can researchers mitigate iodine displacement by nucleophiles during functionalization of this compound?
A:
Q. Q7: What crystallographic techniques validate the stereochemistry of derivatives synthesized from this compound?
A:
- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on Flack parameters to confirm absolute configuration. For similar compounds, SHELX reliably resolves cyclohexene ring puckering and substituent orientation .
- Powder XRD : Compare experimental patterns with Mercury-simulated data to detect polymorphic impurities .
Data Interpretation & Application
Q. Q8: How does the electronic nature of the iodoethoxy group influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
A: The iodine atom’s polarizable electron cloud enhances van der Waals interactions with hydrophobic protein pockets. In SAR models for cyclohexene-based inhibitors, replacing iodine with smaller halogens (e.g., Cl or Br) reduces binding affinity by 20–40%, as shown in analogs like 3-(3,4-dimethoxyphenyl)-4-styrylcyclohex-1-ene .
Q. Q9: What analytical workflows quantify trace impurities in this compound batches?
A:
- LC-MS/MS : Use a Q-TOF mass spectrometer in MRM mode to detect impurities at <0.1% levels, referencing databases for common byproducts (e.g., cyclohexenol or iodohydrins) .
- ICP-OES : Measure residual iodine from degradation, ensuring concentrations <10 ppm .
Interdisciplinary Applications
Q. Q10: How is this compound utilized in materials science for functional polymer synthesis?
A: The iodine moiety serves as a chain-transfer agent in radical polymerization. For example, in styrene-based systems, it regulates molecular weight (Đ <1.2) and enables post-polymerization modifications (e.g., nucleophilic substitution with thiols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
